molecular formula C8H10ClNO B11744961 2-(1-Aminoethyl)-4-chlorophenol

2-(1-Aminoethyl)-4-chlorophenol

Cat. No.: B11744961
M. Wt: 171.62 g/mol
InChI Key: IHDFZQZUBQSKDM-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom at the fourth position and an aminoethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(1-Aminoethyl)-4-chlorophenol involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(2-hydroxyethyl)-4-chlorophenol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoethyl group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminoethyl)-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-chlorophenol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, while the aminoethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)phenol: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    4-Chlorophenol:

    2-(1-Aminoethyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.

Uniqueness

2-(1-Aminoethyl)-4-chlorophenol is unique due to the presence of both the aminoethyl and chlorine substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(1-aminoethyl)-4-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3

InChI Key

IHDFZQZUBQSKDM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)N

Origin of Product

United States

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